In Vitro CYP3A4 Inhibition Profile: A Quantitative Assessment of Drug-Drug Interaction Liability
The compound 4-chloro-1H-benzo[d]imidazol-2-amine exhibits a specific in vitro cytochrome P450 (CYP) inhibition profile, with a measured IC50 of 5,600 nM against CYP3A4 in human liver microsomes [1]. This value is a key differentiator for early-stage drug discovery projects concerned with drug-drug interaction (DDI) potential. While direct comparator data for other halogenated 2-aminobenzimidazoles under identical assay conditions is not available in the public domain, this quantitative measurement provides a concrete baseline for assessing the compound's safety and developability profile relative to other lead candidates.
| Evidence Dimension | CYP3A4 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 5,600 nM (5.6 µM) |
| Comparator Or Baseline | Baseline for low CYP3A4 inhibition potential (typically > 10 µM IC50) |
| Quantified Difference | The compound's IC50 of 5.6 µM is moderately low, indicating a reduced but still present potential for CYP3A4-mediated drug-drug interactions compared to potent inhibitors (IC50 < 1 µM). |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate, preincubated for 5 mins followed by addition of NADPH-regenerating system [1]. |
Why This Matters
This quantitative CYP inhibition data is essential for medicinal chemists and DMPK scientists to rank compounds in a lead optimization series and prioritize those with lower DDI risk, enabling a more rational and data-driven compound selection process.
- [1] BindingDB. (n.d.). BDBM50366391: Affinity Data for 4-Chloro-1H-benzo[d]imidazol-2-amine. BindingDB ID: BDBM50366391. View Source
